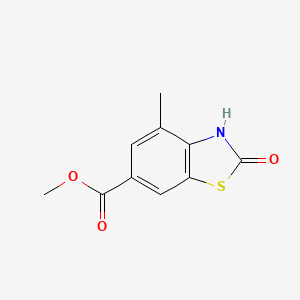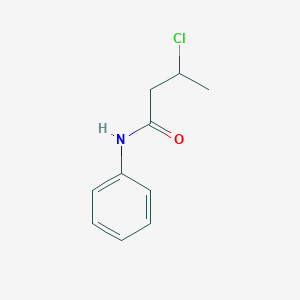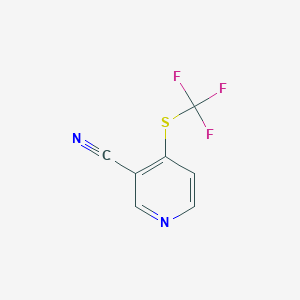![molecular formula C15H22FNOSi B11759187 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for alcohols in organic synthesis, enhancing the compound’s stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using Vilsmeier reagent to obtain the corresponding aldehyde.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The TBS group enhances the compound’s stability, allowing it to interact more effectively with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is unique due to the presence of both the TBS protecting group and the fluorine atom on the indole ring. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H22FNOSi |
|---|---|
Poids moléculaire |
279.42 g/mol |
Nom IUPAC |
tert-butyl-[(4-fluoro-1H-indol-7-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22FNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)12-8-9-17-14(11)12/h6-9,17H,10H2,1-5H3 |
Clé InChI |
MDVOTFAXLIBUIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C2C(=C(C=C1)F)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)

![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)

